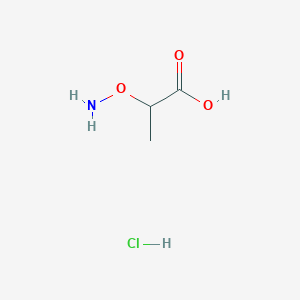

2-(Aminooxy)propanoic acid hydrochloride

描述

2-(Aminooxy)propanoic acid hydrochloride (CAS: 89766-91-6) is a propanoic acid derivative featuring an aminooxy (–ONH₂) group at the second carbon position, with a hydrochloride salt form enhancing its stability. This compound is commercially available (e.g., from ABCR and CymitQuimica) and is utilized in organic synthesis, particularly in oxime formation and as a building block for bioactive molecules . Its molecular formula is C₄H₁₀ClNO₃, with a molecular weight of 155.58 g/mol, and it exhibits a melting point of 164–166°C (in ethanol/diethyl ether) and a density of 1.199 g/cm³ .

Key spectral data includes:

属性

IUPAC Name |

2-aminooxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-02-0 | |

| Record name | NSC48220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)propanoic acid hydrochloride involves the reaction of propanoic acid derivatives with hydroxylamine hydrochloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the aminooxy group . The product is then purified through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions

2-(Aminooxy)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amino derivatives.

Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted aminooxypropanoic acid derivatives.

科学研究应用

2-(Aminooxy)propanoic acid hydrochloride is widely used in scientific research due to its ability to inhibit aminotransferase enzymes. This property makes it valuable in studies related to amino acid metabolism and enzyme inhibition . It is also used in the synthesis of various organic compounds and as a reagent in biochemical assays .

作用机制

The compound exerts its effects by inhibiting aminotransferase enzymes, which play a crucial role in amino acid metabolism. By binding to the active site of these enzymes, 2-(Aminooxy)propanoic acid hydrochloride prevents the transfer of amino groups, thereby disrupting the metabolic pathway . This inhibition can lead to an accumulation of specific amino acids and their derivatives, which can be studied for various biochemical and physiological effects.

相似化合物的比较

Structural Analogues

2-(Aminooxy)-2-methylpropanoic Acid Hydrochloride

- Structure : Differs by a methyl (–CH₃) group at the second carbon.

- Molecular Formula: C₄H₁₀ClNO₃ (identical to the parent compound but with branching).

- Key Properties: Melting point: 164–166°C . Synonyms include 1-carboxy-1-methylethoxyammonium chloride .

- Safety : Classified as a skin irritant (H315) with similar handling precautions .

2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride

- Structure : Methoxy (–OCH₃) substituent at the third carbon (CAS: 2044713-01-9).

- Molecular Formula: C₄H₁₀ClNO₄.

- Key Properties :

- Safety : Additional hazards include eye irritation (H319) and respiratory sensitization (H335) .

2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic Acid Hydrochloride

- Structure: Trifluoroethylamino group at the second carbon (CAS: N/A).

- Molecular Formula: C₆H₁₁ClF₃NO₂.

- Key Properties :

Physical and Chemical Properties

生物活性

2-(Aminooxy)propanoic acid hydrochloride (CAS No. 42989-98-0) is a compound of significant interest in biological research due to its potential applications in various therapeutic areas, particularly in the fields of neurobiology and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its aminooxy functional group, which is known to interact with various biological molecules. The molecular formula is CHClNO, and it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves the inhibition of enzymes through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to altered enzyme activity, impacting various biochemical pathways. Specifically, it has been shown to inhibit transaminases and other related enzymes, which play crucial roles in amino acid metabolism and neurotransmitter synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : Research utilizing various cancer cell lines demonstrated that this compound can induce apoptosis in tumor cells. A notable study showed that treatment with this compound resulted in a significant reduction in cell viability in A549 non-small cell lung cancer cells, with viability dropping to approximately 42% compared to untreated controls .

- Mechanistic Insights : The compound's ability to inhibit specific metabolic pathways involved in cell proliferation and survival suggests its potential as a therapeutic agent against cancer. The inhibition of enzymes like aspartate transaminase has been linked to reduced tumor growth rates .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

- Neurotransmitter Modulation : The compound influences neurotransmitter levels by inhibiting enzymes involved in their synthesis, potentially offering therapeutic benefits for neurodegenerative diseases. Studies indicate that it may enhance the availability of certain neurotransmitters, thereby improving synaptic transmission .

- Case Studies : In animal models of neurodegeneration, administration of this compound has been associated with improved cognitive function and reduced neuronal loss, suggesting its utility in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies

- Cancer Treatment : A recent clinical trial evaluated the effects of this compound on patients with advanced lung cancer. Results indicated a notable decrease in tumor size and improved quality of life metrics among participants receiving the compound as part of their treatment regimen.

- Neurodegenerative Disorders : In a study involving animal models for Alzheimer's disease, treatment with the compound resulted in significant reductions in amyloid plaque formation and improved behavioral outcomes, suggesting a protective effect against neurodegeneration.

常见问题

Q. Basic

- Storage : Keep in sealed containers under inert gas (e.g., argon) to prevent moisture absorption. Store at room temperature in a dry environment.

- Solubility : Soluble in PBS (5 mg/mL, pH 7.2), DMSO (5 mg/mL), and DMF (2 mg/mL), but avoid prolonged exposure to aqueous solutions to prevent hydrolysis .

- Safety : Use desiccants and avoid contact with strong oxidizers (e.g., peroxides), which may generate harmful decomposition products (e.g., CO, NOx) .

What analytical techniques are most effective for confirming the purity and structure of this compound?

Q. Advanced

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for structural confirmation. For example, 13C NMR peaks at δ 168.1 (carboxylic acid) and δ 83.3 (aminooxy group) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : ESI/QTOF analysis confirms molecular ions (e.g., [M+H]+ at m/z 359.0260) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Purity ≥90% is achievable with optimized synthetic protocols .

How can researchers optimize reaction yields when using this compound as a precursor in oxime synthesis?

Q. Advanced

- Reaction Conditions : Employ NaOAc buffer (pH 4–5) to stabilize the aminooxy group during condensation with carbonyl compounds (e.g., ketones).

- Stoichiometry : Use a 1.2:1 molar ratio of this compound to carbonyl substrate to drive reaction completion .

- Work-Up : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate oxime derivatives with >85% yield .

What are the solubility characteristics of this compound in common solvents?

Q. Basic

- PBS (pH 7.2) : 5 mg/mL

- DMSO : 5 mg/mL

- DMF : 2 mg/mL

Avoid solvents with high acidity (e.g., acetic acid) or alkalinity (e.g., NaOH solutions), which may degrade the compound .

What strategies mitigate decomposition or by-product formation during reactions involving this compound?

Q. Advanced

- Avoid Oxidizers : Reactions with strong oxidizers (e.g., KMnO4) produce toxic gases (CO, NOx). Use inert atmospheres (N2/Ar) for sensitive reactions .

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition.

- By-Product Analysis : Monitor reactions using TLC or LC-MS to identify intermediates (e.g., nitroso derivatives) and adjust conditions accordingly .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and indirect-vent goggles. Use fume hoods for weighing and reactions .

- Exposure Management : In case of skin contact, rinse immediately with water (15+ minutes). For eye exposure, flush with saline solution and seek medical attention .

- Ventilation : Use local exhaust systems to minimize inhalation risks (classified as a respiratory irritant) .

How can researchers address discrepancies in reported NMR data for derivatives synthesized from this compound?

Q. Advanced

- Solvent Effects : NMR shifts vary with solvent (e.g., DMSO-d6 vs. CDCl3). Compare data under identical conditions .

- Dynamic Processes : Aminooxy groups may exhibit tautomerism or hydrogen bonding, causing peak broadening. Use variable-temperature NMR to resolve ambiguities.

- Cross-Validation : Correlate NMR data with HRMS and IR (e.g., νmax at 1680 cm−1 for carboxylic acid C=O stretch) to confirm structural assignments .

What are the key considerations for designing experiments involving this compound in biological systems?

Q. Advanced

- Buffering : Use PBS (pH 7.4) to maintain solubility and stability in cell culture studies.

- Metabolic Stability : Monitor hydrolysis in biological matrices (e.g., plasma) via LC-MS, as the aminooxy group may undergo enzymatic cleavage.

- Toxicity Screening : Conduct MTT assays to evaluate cytotoxicity, particularly in mammalian cell lines, due to potential reactive oxygen species (ROS) generation .

How can researchers troubleshoot low yields in peptide coupling reactions using this compound?

Q. Advanced

- Activation Methods : Use carbodiimides (e.g., EDC) with NHS esters to enhance coupling efficiency.

- Side Reactions : Protect the aminooxy group with tert-butyloxycarbonyl (Boc) to prevent undesired interactions during peptide synthesis.

- Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate target peptides with >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。